What are the chemical properties of 4-Azepanone hydrochloride?
What are the chemical properties of 4-Azepanone hydrochloride?
An In-depth Technical Guide to 4-Azepanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azepanone hydrochloride, also known as hexahydro-4H-azepin-4-one hydrochloride, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of azepane, it serves as a crucial building block and intermediate in the synthesis of various pharmaceutical agents, including azelastine (B1213491) and novel enzyme inhibitors.[1][2] Its seven-membered ring structure containing a ketone functional group makes it a versatile scaffold for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and workflows relevant to its synthesis and analysis.
Chemical and Physical Properties
The fundamental properties of 4-Azepanone hydrochloride are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
Table 1: General and Physicochemical Properties of 4-Azepanone Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | azepan-4-one;hydrochloride | [3] |
| CAS Number | 50492-22-3 | [3] |
| Molecular Formula | C₆H₁₂ClNO | [3][4] |
| Molecular Weight | 149.62 g/mol | [3][4] |
| Appearance | White to light brown crystalline solid/powder | [3][5][6] |
| Melting Point | 176 - 181 °C | [7] |
| Flash Point | 152 °C | [8] |
| logP (Octanol/Water) | -0.952 | [8] |
| pKa | ~11.07 (Estimated from parent azepane) | [9] |
Table 2: Solubility Profile
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble (50 mg/mL; 334.18 mM) | [6][10] |
| Ethanol | Soluble | [10] |
| Methanol | Soluble | [10] |
Spectroscopic Data Summary
Spectroscopic analysis is critical for confirming the identity and purity of 4-Azepanone hydrochloride. While full spectral data is often found in specific databases or supplier documentation, this section summarizes the expected characteristics for major spectroscopic techniques.
Table 3: Spectroscopic Characterization Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to protons on the azepane ring, typically in the aliphatic region. Protons alpha to the carbonyl group and the nitrogen atom would be shifted downfield. The presence of the hydrochloride salt may lead to broadening of the N-H proton signal. |
| ¹³C NMR | Expected to show several unique carbon signals. A characteristic downfield signal for the carbonyl carbon (C=O) is anticipated (typically >200 ppm). Other signals would appear in the aliphatic region for the CH₂ groups of the ring. |
| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically around 1700-1720 cm⁻¹. A broad absorption band in the region of 2400-3000 cm⁻¹ is expected for the amine salt (R₃N⁺-H).[11] |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion of the free base (azepan-4-one) at m/z 113.16.[12] Fragmentation patterns would correspond to the loss of small neutral molecules from the parent structure. |
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and reproducible data. The following sections describe protocols for determining key chemical properties.
Protocol for Melting Point Determination
Objective: To determine the melting point range of a solid compound as an indicator of purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities lead to a depressed and broader melting range.[1][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)[1]
-
Glass capillary tubes (sealed at one end)[13]
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the 4-Azepanone hydrochloride sample is completely dry and is a fine, uniform powder. If necessary, gently grind any granular crystals using a mortar and pestle.[13]
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the sample powder. A small amount of solid (2-3 mm in height) should enter the tube.[10]
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. To ensure dense packing, drop the tube (sealed end down) through a long, narrow glass tube onto the benchtop. Proper packing is essential to avoid shrinkage during heating.[6][10]
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a preliminary value. Allow the apparatus to cool before the precise measurement.[6][10]
-
Precise Determination: Place the packed capillary tube into the heating block of the melting point apparatus. Set the starting temperature to about 20 °C below the expected melting point.[10]
-
Heating and Observation: Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) near the melting point.[1]
-
Recording the Range: Observe the sample through the viewfinder. Record the temperature at which the first droplet of liquid appears (the onset of melting). Continue heating slowly and record the temperature at which the last solid crystal melts (completion of melting). This provides the melting point range.[1]
-
Cool Down: Turn off the apparatus and allow it to cool before the next measurement. Use a fresh sample for each determination.[10]
Protocol for NMR Sample Preparation and Analysis
Objective: To prepare a solution of 4-Azepanone hydrochloride for Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its molecular structure.
Materials:
-
4-Azepanone hydrochloride (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[14]
-
High-quality 5 mm NMR tube and cap[15]
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄, chosen for sample solubility)
-
Glass Pasteur pipette and bulb
-
Small vial
-
Glass wool (for filtration)
Procedure:
-
Sample Weighing: Accurately weigh the required amount of 4-Azepanone hydrochloride and place it into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14] Gently swirl or vortex the vial to ensure the sample dissolves completely.
-
Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube. This step is critical to remove any particulate matter, which can severely degrade the quality of the NMR spectrum.[16]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup: Insert the NMR tube into a spinner and adjust its depth according to the spectrometer's gauge. Place the sample into the NMR magnet (or sample changer).
-
Data Acquisition: Follow the standard operating procedures for the specific NMR spectrometer. This typically involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe, and then acquiring the desired spectra (e.g., ¹H, ¹³C, DEPT).[17]
-
Data Processing: After acquisition, process the raw data (FID). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum. For hydrochloride salts in DMSO-d₆, the residual solvent peak can be used as a reference.
Protocol for Aqueous Solubility Determination
Objective: To determine the equilibrium (thermodynamic) solubility of 4-Azepanone hydrochloride in an aqueous medium.
Methodology: Shake-Flask Method
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of 4-Azepanone hydrochloride to a known volume of the desired aqueous solvent (e.g., deionized water or a buffer solution) in a sealed flask or vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and the solution is achieved.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any remaining micro-particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility based on the measured concentration and any dilutions performed. The results are typically expressed in mg/mL or mol/L. The pH of the final saturated solution should also be recorded, as the solubility of hydrochloride salts can be pH-dependent.[2][8]
Workflows and Logical Diagrams
Visualizing workflows and relationships provides clarity for complex processes in chemical research and development.
Caption: Workflow for identity and purity verification of a synthesized chemical compound.
Caption: The effect of chemical purity on the observed melting point range.
Caption: Synthetic pathway from 4-Azepanone HCl to a Cathepsin K inhibitor.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. researchgate.net [researchgate.net]
- 3. Azepan-4-one hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azepan-4-one | C6H11NO | CID 1501891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. westlab.com [westlab.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 16. NMR Sample Preparation [nmr.chem.umn.edu]
- 17. publish.uwo.ca [publish.uwo.ca]
